molecular formula C17H17NO2 B2599325 Phenyl(2-phenylmorpholino)methanone CAS No. 920136-83-0

Phenyl(2-phenylmorpholino)methanone

Cat. No.: B2599325
CAS No.: 920136-83-0
M. Wt: 267.328
InChI Key: UDUXHDAMTKMYEX-UHFFFAOYSA-N
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Description

Phenyl(2-phenylmorpholino)methanone is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a phenyl group attached to a morpholino ring, which is further connected to another phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-phenylmorpholino)methanone typically involves the reaction of benzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product. The general reaction scheme can be represented as follows:

C6H5COCl+C4H9NOC6H5CON(C4H8O)+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_6\text{H}_5\text{CO}\text{N}(\text{C}_4\text{H}_8\text{O}) + \text{HCl} C6​H5​COCl+C4​H9​NO→C6​H5​CON(C4​H8​O)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Phenyl(2-phenylmorpholino)methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl(2-phenylmorpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylmorpholine: A simpler analog with similar structural features but lacking the additional phenyl group.

    Phenmetrazine: A stimulant drug with a similar morpholine ring structure.

    Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone: Another compound with a phenyl group attached to a different heterocyclic ring.

Uniqueness

Phenyl(2-phenylmorpholino)methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual phenyl groups and morpholino ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXHDAMTKMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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